

Unveiling SKLB-03220: A Covalent Inhibitor of EZH2

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Compound of Interest

Compound Name: SKLB-03220

Cat. No.: B15601110

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A Technical Guide on the Structure, Synthesis, and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

Executive Summary: **SKLB-03220** is a novel, orally bioavailable, covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a well-validated target in oncology. Developed as a derivative of the approved EZH2 inhibitor tazemetostat, **SKLB-03220** demonstrates potent and selective inhibition of both wild-type and mutant forms of EZH2. Its covalent binding mechanism offers the potential for prolonged target engagement and durable anti-tumor activity. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **SKLB-03220**, intended to serve as a technical resource for researchers in the field of drug discovery and development.

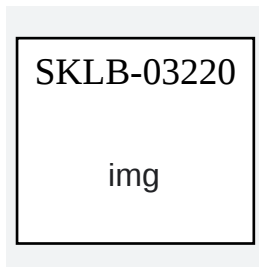
Chemical Structure and Properties

SKLB-03220, also referred to as compound 12d in its initial publication, is a synthetic organic molecule designed to irreversibly bind to the EZH2 enzyme.^{[1][2]} Its structure incorporates a reactive acrylamide warhead that forms a covalent bond with a cysteine residue within the EZH2 active site, leading to potent and sustained inhibition.

Table 1: Physicochemical Properties of **SKLB-03220**

Property	Value	Reference
IUPAC Name	N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide	[1]
Synonyms	compound 12d	[1]
Molecular Formula	C37H47N5O5	Calculated
Molecular Weight	657.8 g/mol	Calculated
Covalent Target	Cysteine residue in the SAM pocket of EZH2	[1]

Below is a two-dimensional representation of the chemical structure of **SKLB-03220**.



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Caption: 2D Chemical Structure of **SKLB-03220**.

Synthesis of SKLB-03220

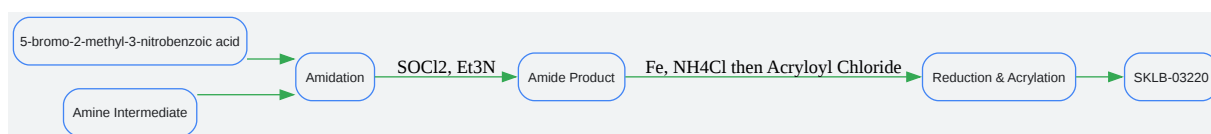
The synthesis of **SKLB-03220** is a multi-step process that builds upon the established synthetic route for tazemetostat. The key final step involves the amidation of a biphenyl carboxylic acid intermediate with a substituted aminomethyl pyridine derivative, followed by the introduction of the acrylamide warhead.

Table 2: Key Reaction Steps and Conditions for **SKLB-03220** Synthesis

Step	Reactants	Reagents and Conditions	Product	Yield (%)
1	5-bromo-2-methyl-3-nitrobenzoic acid	(1) SOCl ₂ , reflux; (2) Amine intermediate, Et ₃ N, DCM, 0 °C to rt	Amide intermediate	85
2	Amide intermediate	(1) Iron powder, NH ₄ Cl, EtOH/H ₂ O, reflux; (2) Acryloyl chloride, Et ₃ N, DCM, 0 °C	SKLB-03220	75

Note: This is a generalized representation. For detailed experimental procedures, please refer to the primary literature.

The synthetic pathway can be visualized as a logical flow from starting materials to the final product.



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Caption: Simplified Synthetic Pathway of **SKLB-03220**.

Mechanism of Action and Signaling Pathway

SKLB-03220 exerts its anti-cancer effects by targeting the histone methyltransferase activity of EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which

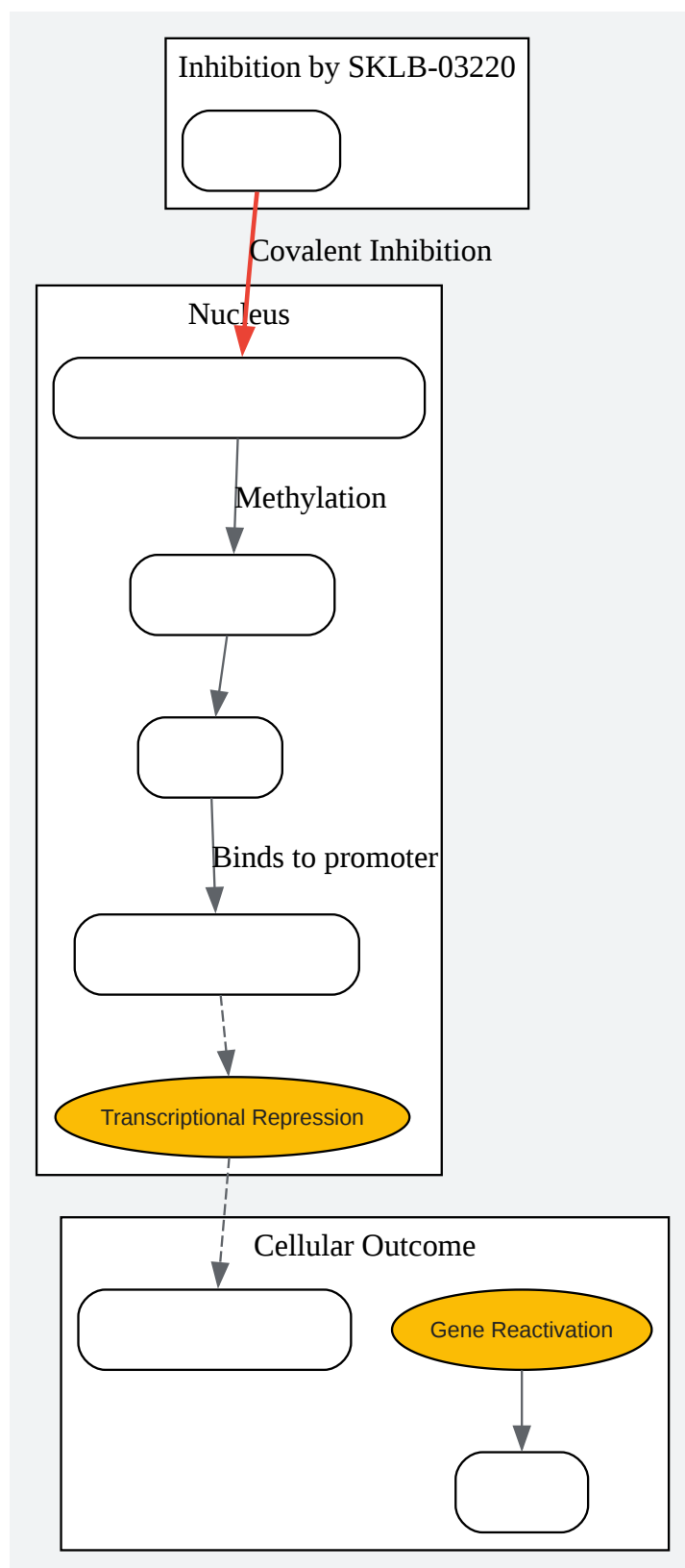
plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 27 (H3K27), leading to transcriptional repression.

Table 3: In Vitro Activity of **SKLB-03220**

Assay	EZH2 (wild-type) IC50 (nM)	EZH2 (Y641N mutant) IC50 (nM)
Biochemical Assay	5.2	2.1
Cellular Assay (H3K27me3 levels)	15.8	8.4

The covalent interaction of **SKLB-03220** with a cysteine residue in the S-adenosylmethionine (SAM) binding pocket of EZH2 leads to irreversible inhibition of its methyltransferase activity.^[1] This results in a decrease in global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.

The signaling pathway involving EZH2 is central to its oncogenic role.



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Caption: EZH2 Signaling Pathway and Inhibition by **SKLB-03220**.

Experimental Protocols

General Synthetic Procedure for the Final Amidation and Acrylation Step

To a solution of the biphenyl carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of the aminomethyl pyridine intermediate (1.1 eq) and triethylamine (3.0 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the amide product.

To a solution of the amide product (1.0 eq) in DCM (0.1 M) at 0 °C is added triethylamine (3.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with saturated sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield **SKLB-03220**.

EZH2 Enzymatic Assay

The inhibitory activity of **SKLB-03220** against EZH2 is determined using a biochemical assay that measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a histone H3 peptide substrate. The assay is performed in a 384-well plate format. Recombinant EZH2 enzyme is incubated with varying concentrations of **SKLB-03220** for 30 minutes at room temperature. The enzymatic reaction is initiated by the addition of the histone H3 peptide and [3H]-SAM. The reaction is allowed to proceed for 60 minutes at 30 °C and is then stopped by the addition of a stop buffer. The amount of [3H]-methylated peptide is quantified using a scintillation counter. IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular H3K27me3 Assay

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of **SKLB-03220** for 72 hours. Following treatment, the cells are lysed, and the levels of total histone H3 and H3K27me3 are determined by Western blotting or an enzyme-linked immunosorbent assay (ELISA). The relative H3K27me3 levels are normalized to the total H3 levels. IC50 values are determined from the dose-response curves.

Conclusion

SKLB-03220 represents a promising next-generation EZH2 inhibitor with a covalent mechanism of action. Its potent and selective activity against both wild-type and mutant EZH2, coupled with favorable oral bioavailability, makes it a compelling candidate for further preclinical and clinical development in the treatment of various cancers. The detailed technical information provided in this guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of **SKLB-03220** and to design novel covalent inhibitors targeting epigenetic modulators.

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References

- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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